Cas no 476626-84-3 (N-(1,3-benzothiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide)

N-(1,3-benzothiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide is a heterocyclic compound featuring a benzothiazole core linked to a dichlorothiophene carboxamide moiety. This structure imparts notable chemical stability and reactivity, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The presence of electron-withdrawing chlorine atoms enhances its electrophilic character, facilitating nucleophilic substitution reactions. The benzothiazole group contributes to potential biological activity, often explored in medicinal chemistry for its antimicrobial and antitumor properties. Its well-defined molecular architecture allows for precise modifications, enabling tailored applications in drug discovery and material science. The compound’s purity and synthetic versatility underscore its utility in advanced research and industrial processes.
N-(1,3-benzothiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide structure
476626-84-3 structure
商品名:N-(1,3-benzothiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide
CAS番号:476626-84-3
MF:C12H6Cl2N2OS2
メガワット:329.224837779999
CID:5804991
PubChem ID:3651148

N-(1,3-benzothiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide 化学的及び物理的性質

名前と識別子

    • 3-Thiophenecarboxamide, N-2-benzothiazolyl-2,5-dichloro-
    • SR-01000008710
    • Oprea1_051524
    • CCG-298269
    • F0715-0149
    • IFLab1_003225
    • HMS1421C13
    • N-(1,3-benzothiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide
    • 476626-84-3
    • AKOS024598148
    • SR-01000008710-1
    • N-(benzo[d]thiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide
    • インチ: 1S/C12H6Cl2N2OS2/c13-9-5-6(10(14)19-9)11(17)16-12-15-7-3-1-2-4-8(7)18-12/h1-5H,(H,15,16,17)
    • InChIKey: WCEMJZOJKAFWHQ-UHFFFAOYSA-N
    • ほほえんだ: C1(Cl)SC(Cl)=CC=1C(NC1=NC2=CC=CC=C2S1)=O

計算された属性

  • せいみつぶんしりょう: 327.9298606g/mol
  • どういたいしつりょう: 327.9298606g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 19
  • 回転可能化学結合数: 2
  • 複雑さ: 361
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 98.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 5.2

じっけんとくせい

  • 密度みつど: 1.658±0.06 g/cm3(Predicted)
  • 酸性度係数(pKa): 7.36±0.70(Predicted)

N-(1,3-benzothiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0715-0149-15mg
N-(1,3-benzothiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide
476626-84-3 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0715-0149-100mg
N-(1,3-benzothiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide
476626-84-3 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F0715-0149-10μmol
N-(1,3-benzothiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide
476626-84-3 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0715-0149-5mg
N-(1,3-benzothiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide
476626-84-3 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0715-0149-10mg
N-(1,3-benzothiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide
476626-84-3 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0715-0149-1mg
N-(1,3-benzothiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide
476626-84-3 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0715-0149-4mg
N-(1,3-benzothiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide
476626-84-3 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0715-0149-20μmol
N-(1,3-benzothiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide
476626-84-3 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0715-0149-20mg
N-(1,3-benzothiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide
476626-84-3 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0715-0149-2mg
N-(1,3-benzothiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide
476626-84-3 90%+
2mg
$59.0 2023-05-17

N-(1,3-benzothiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide 関連文献

N-(1,3-benzothiazol-2-yl)-2,5-dichlorothiophene-3-carboxamideに関する追加情報

N-(1,3-Benzothiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide: A Comprehensive Overview

The compound with CAS No 476626-84-3, known as N-(1,3-benzothiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide, is a highly specialized organic compound with significant potential in various scientific and industrial applications. This compound has garnered attention due to its unique structural features and promising properties. The molecule consists of a benzothiazole ring system attached to a dichlorothiophene moiety through a carboxamide linkage. This combination of functional groups imparts the compound with distinctive electronic and chemical properties.

Recent studies have highlighted the importance of benzothiazole derivatives in the field of materials science. The benzothiazole group in this compound is known for its strong electron-withdrawing ability and high thermal stability. These properties make it an ideal candidate for applications in organic electronics, such as in the development of advanced semiconductors and optoelectronic devices. Researchers have demonstrated that the presence of the dichlorothiophene group further enhances the compound's electronic characteristics, making it suitable for use in high-performance materials.

The synthesis of N-(1,3-benzothiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the preparation of the benzothiazole precursor and its subsequent coupling with the dichlorothiophene derivative through an amide bond formation. This synthesis pathway has been optimized to achieve high yields and purity levels, ensuring the compound's reliability for various applications.

One of the most promising applications of this compound lies in its potential use in drug discovery. The benzothiazole moiety is known to exhibit bioactive properties, and recent studies have shown that this compound can interact with specific biological targets, making it a valuable lead molecule for further pharmacological research. Additionally, the dichlorothiophene group contributes to the compound's solubility and bioavailability, which are critical factors in drug design.

In conclusion, N-(1,3-benzothiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide (CAS No 476626-84-3) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique structure and functional groups make it an attractive candidate for research in materials science, organic electronics, and drug discovery. As ongoing studies continue to uncover new insights into its properties and uses, this compound is poised to play a significant role in advancing modern technology and medicine.

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